Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate

Lipophilicity Drug Design ADME

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-40-9) is a synthetic spirocyclic compound characterized by a rigid 2,8-diazaspiro[4.5]decane core, featuring an orthogonal protection strategy with an acid‑labile Boc group at the 8‑position and a hydrogenolyzable benzyl group at the 2‑position. Its molecular formula is C₂₀H₃₀N₂O₂, with a molecular weight of 330.46 g·mol⁻¹ and a predicted LogP of 3.28, placing it in a lipophilicity range suitable for membrane permeation in cellular assays.

Molecular Formula C20H30N2O2
Molecular Weight 330.5 g/mol
CAS No. 236406-40-9
Cat. No. B1344820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate
CAS236406-40-9
Molecular FormulaC20H30N2O2
Molecular Weight330.5 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2)CC3=CC=CC=C3
InChIInChI=1S/C20H30N2O2/c1-19(2,3)24-18(23)22-13-10-20(11-14-22)9-12-21(16-20)15-17-7-5-4-6-8-17/h4-8H,9-16H2,1-3H3
InChIKeyFEUXMFWOKQLQBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-40-9): Verified Spirocyclic Building Block for Precision Synthesis


Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate (CAS 236406-40-9) is a synthetic spirocyclic compound characterized by a rigid 2,8-diazaspiro[4.5]decane core, featuring an orthogonal protection strategy with an acid‑labile Boc group at the 8‑position and a hydrogenolyzable benzyl group at the 2‑position. Its molecular formula is C₂₀H₃₀N₂O₂, with a molecular weight of 330.46 g·mol⁻¹ and a predicted LogP of 3.28, placing it in a lipophilicity range suitable for membrane permeation in cellular assays [1]. The compound is primarily employed as a protected intermediate in medicinal chemistry, enabling selective downstream functionalization .

Why Simple 2,8-Diazaspiro[4.5]decane Analogs Cannot Substitute for the 2-Benzyl-8-Boc Derivative in Multi-Step Synthesis


The 2,8-diazaspiro[4.5]decane scaffold is commercially available in several protected forms, yet the precise combination of an 8‑Boc and a 2‑benzyl substituent defines a unique reactivity profile that cannot be replicated by simpler analogs. The Boc group provides temporary protection for the piperidine nitrogen during synthetic steps that require basic or nucleophilic conditions, while the benzyl group on the pyrrolidine nitrogen remains intact under acidic Boc‑cleavage conditions [1]. Replacing the benzyl group with a smaller alkyl substituent (e.g., methyl) dramatically alters the lipophilicity (ΔLogP ≈ 1.8) and steric environment of the spirocyclic core, which in turn affects both the physicochemical properties of downstream products and the selectivity of subsequent catalytic transformations [2]. Conversely, using the deprotected 2‑benzyl analog (CAS 867009-61-8) eliminates the Boc protection, exposing the piperidine nitrogen to unwanted side reactions, thereby reducing synthetic efficiency in multi‑step sequences .

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: Quantified Differentiation Against Closest Structural Analogs


LogP Differential of +1.82 vs. the 8-Boc-2-unsubstituted Analog: Enhanced Lipophilicity for Membrane Permeability

The target compound exhibits a predicted LogP of 3.28 (Molbase) – 3.79 (Chem960), which is 1.82 to 2.33 log units higher than the 2‑unsubstituted analog tert‑butyl 2,8‑diazaspiro[4.5]decane‑8‑carboxylate (CAS 236406-39-6, LogP 1.46–2.26) [1]. This elevated lipophilicity is a direct consequence of the benzyl substituent and places the compound in the optimal LogP range (2–4) for passive membrane permeation, a critical parameter for intracellular target engagement in cell‑based assays. The deprotected 2‑benzyl analog (CAS 867009-61-8, LogP 2.15–2.53) also falls below the target compound, demonstrating that the combination of Boc and benzyl groups provides a unique balance of lipophilicity and protection .

Lipophilicity Drug Design ADME

Polar Surface Area (PSA) of 32.78 Ų: An Optimal Intermediate for CNS Drug Candidate Design

The target compound has a calculated Polar Surface Area (PSA) of 32.78 Ų [1]. This value is 8.79 Ų lower than the 2‑unsubstituted 8‑Boc analog (PSA 41.57 Ų, CAS 236406-39-6) and 17.51 Ų higher than the unprotected 2‑benzyl analog (PSA 15.27 Ų, CAS 867009-61-8) . In medicinal chemistry, a PSA below 60–70 Ų is correlated with favorable blood‑brain barrier (BBB) penetration, while a PSA above 20 Ų generally avoids excessive promiscuity. The target compound’s PSA of 32.78 Ų thus positions it in a distinctive 'sweet spot' for CNS‑oriented building block design, offering a balance between BBB permeability and target selectivity that neither comparator achieves.

Polar Surface Area Blood-Brain Barrier CNS Drug Discovery

Boiling Point Elevation of +91.9°C vs. 8-Boc Analog: Enabling High-Temperature Solvent Processing

The predicted boiling point of the target compound is 428.9 °C at 760 mmHg, which is 91.9 °C higher than the 2‑unsubstituted 8‑Boc analog (337.0 °C) and 88.1 °C higher than the unprotected 2‑benzyl analog (340.8 °C) [1]. This substantial thermal stability differential directly impacts purification and reaction solvent selection. The higher boiling point allows the compound to be processed in high‑boiling solvents (e.g., DMF, DMAc) without significant evaporative loss, a practical advantage in multi‑step flow chemistry and large‑scale batch synthesis where thermal management is critical [2].

Thermal Stability Purification Process Chemistry

Orthogonal Protecting Group Strategy: Selective Benzyl Hydrogenolysis Without Boc Cleavage

The target compound uniquely combines an acid‑labile Boc group (cleaved with TFA or HCl) with a hydrogenolyzable benzyl group (cleaved with H₂ over Pd/C). This orthogonality is not available in either the 2‑unsubstituted 8‑Boc analog (CAS 236406-39-6), which lacks a second protection site, or the fully deprotected 2‑benzyl analog (CAS 867009-61-8), which offers no amine protection [1]. In practice, the target compound permits selective benzyl removal under neutral hydrogenation conditions (H₂, 10% Pd/C, EtOH, rt) without affecting the Boc group, as demonstrated in analogous spirocyclic systems where benzyl‑protected intermediates were hydrogenolyzed with >95% selectivity for the benzyl group over the Boc‑protected amine [2]. This enables sequential functionalization: first deprotect the pyrrolidine nitrogen for derivatization, then later unmask the piperidine nitrogen under acidic conditions.

Orthogonal Protection Hydrogenolysis Solid-Phase Synthesis

2-Benzyl Substitution Confers RIPK1 Inhibitory Activity in Derived 1-Oxo Analogs (IC₅₀ 92 nM)

While the target compound itself is a protected intermediate, its 2‑benzyl‑2,8‑diazaspiro[4.5]decane core is a critical pharmacophoric element in potent RIPK1 inhibitors. A structurally related 2‑benzyl‑2,8‑diazaspiro[4.5]decan‑1‑one derivative (Compound 41) demonstrated an IC₅₀ of 92 nM against RIPK1 kinase in an enzymatic assay . The 2‑benzyl group is essential for this activity; the corresponding 2‑unsubstituted or 2‑methyl analogs of the 1‑oxo series showed significantly reduced RIPK1 binding in preliminary SAR studies (data not fully disclosed), supporting the role of the benzyl aromatic ring in occupying a hydrophobic pocket near the kinase hinge region. The target compound, bearing the same 2‑benzyl motif and a Boc‑protected piperidine, serves as the direct synthetic precursor for generating focused libraries of 2‑benzyl‑substituted RIPK1 inhibitors through Boc deprotection and subsequent piperidine functionalization [1].

RIPK1 Necroptosis Kinase Inhibition

Tert-butyl 2-benzyl-2,8-diazaspiro[4.5]decane-8-carboxylate: Prioritized Application Scenarios Based on Quantitative Differentiation


CNS Drug Discovery Library Synthesis: Leveraging Optimal LogP (3.28) and PSA (32.78 Ų)

The compound’s LogP of 3.28 and PSA of 32.78 Ų position it within the favorable range for BBB penetration while maintaining sufficient polarity to avoid non-specific binding. Medicinal chemistry teams designing CNS‑targeted compound libraries can employ this building block as a core scaffold, knowing that the benzyl and Boc groups provide the flexibility to independently derivatize both nitrogen atoms after selective deprotection. Compared to the more polar 2‑unsubstituted analog (PSA 41.57 Ų, which may limit BBB penetration) or the excessively lipophilic unprotected 2‑benzyl analog (PSA 15.27 Ų, which may increase promiscuity), this compound offers a balanced starting point for CNS hit‑to‑lead optimization [1].

PROTAC Heterobifunctional Degrader Synthesis: Orthogonal Protection for Sequential Conjugation

The orthogonal Boc/benzyl protection strategy allows sequential, chemoselective deprotection of the pyrrolidine (via hydrogenolysis) and piperidine (via acidolysis) nitrogens, enabling the stepwise attachment of two distinct ligand warheads for PROTAC design. This dual-functionalization capability eliminates the need for additional protection steps, reducing the synthetic route length by 2–3 steps compared to using mono‑protected or fully deprotected analogs. The thermal stability of the compound (bp 428.9 °C) further supports the elevated temperatures often required in amide coupling or SNAr reactions used to link the E3 ligase and target protein ligands .

RIPK1 Kinase Inhibitor Development: Direct Access to a Validated Pharmacophore Core

The 2‑benzyl‑2,8‑diazaspiro[4.5]decane scaffold has been validated in the literature as a privileged pharmacophore for RIPK1 inhibition, with optimized 1‑oxo derivatives achieving IC₅₀ values as low as 92 nM. By starting from the 2‑benzyl‑8‑Boc protected compound, researchers can rapidly generate focused libraries of RIPK1 inhibitors through Boc deprotection and subsequent functionalization of the liberated piperidine nitrogen, without modifying the critical 2‑benzyl group. This approach was demonstrably used in the patent literature (US 2025/0129073 A1) to access potent necroptosis inhibitors for inflammatory disease models, and the procurement of this specific building block enables direct reproduction and expansion of that chemical space [2].

Multi‑Step Process Chemistry and Scale‑Up: High Boiling Point Enables Solvent Flexibility

With a predicted boiling point of 428.9 °C—nearly 92 °C higher than the closest 8‑Boc analog—this compound is uniquely suited for high‑temperature reaction conditions and high‑boiling solvent systems (DMF, NMP, DMAc) commonly employed in kilogram‑scale amide coupling, metal‑catalyzed cross‑coupling, and nucleophilic aromatic substitution reactions. The reduced volatility minimizes material loss during solvent distillation and concentration steps, directly improving isolated yields in multi‑step process chemistry. This thermal advantage translates into tangible cost and efficiency benefits for CROs and CDMOs performing custom synthesis of spirocyclic intermediates at scale [3].

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